Thaxtomin C
Overview
Description
Thaxtomin C is a phytotoxin produced by certain species of the genus Streptomyces, particularly Streptomyces scabiesThis compound, like other thaxtomins, inhibits cellulose synthesis in plant tissues, leading to the characteristic scab lesions on infected plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thaxtomin C can be synthesized through a series of chemical reactions involving the condensation of N-methyl-L-4-nitrotryptophan methyl ester and t-Boc-L-phenylalanine. This dipeptide is then cyclized to form the thaxtomin analogue . The synthesis involves careful control of reaction conditions to ensure the correct formation of the diketopiperazine ring structure.
Industrial Production Methods: Industrial production of thaxtomins, including this compound, often involves the use of genetically engineered Streptomyces strains. For example, the thaxtomin gene cluster from Streptomyces scabies can be cloned and expressed in a nonpathogenic Streptomyces strain such as Streptomyces albus J1074. This method allows for high-yield production of thaxtomins and their analogs .
Chemical Reactions Analysis
Types of Reactions: Thaxtomin C undergoes various chemical reactions, including hydroxylation and nitration. The hydroxylation process involves the insertion of an oxygen atom into the aliphatic or aromatic carbon-hydrogen bonds of the diketopiperazine ring .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include N-methyl-L-4-nitrotryptophan methyl ester, t-Boc-L-phenylalanine, and various oxidizing agents for hydroxylation reactions .
Major Products: The major products formed from the reactions involving this compound include various hydroxylated and nitrated analogs, which can have different biological activities and properties .
Scientific Research Applications
Thaxtomin C has several scientific research applications, particularly in the fields of agriculture and plant pathology. It is used as a tool to study the mechanisms of cellulose synthesis inhibition in plants and to develop strategies for controlling common scab disease in potatoes and other crops .
Mechanism of Action
Thaxtomin C exerts its effects by inhibiting cellulose synthesis in expanding plant tissues. This inhibition is achieved through the disruption of the cellulose synthase complex, leading to the formation of scab lesions on infected plants . The molecular targets of this compound include various enzymes involved in the cellulose synthesis pathway, and its action is facilitated by the unique structure of the diketopiperazine ring .
Comparison with Similar Compounds
These compounds share a similar structure but differ in their specific substituents and biological activities . Thaxtomin A, for example, is the most abundant and active member of the family and is often used as a reference compound in studies . Thaxtomin C is unique in its specific hydroxylation and nitration patterns, which contribute to its distinct biological activity .
List of Similar Compounds:- Thaxtomin A
- Thaxtomin B
- Thaxtomin D
- 5-Fluoro-thaxtomin A
Biological Activity
Thaxtomin C is a phytotoxin produced by Streptomyces ipomoeae, a pathogen associated with sweet potato diseases. This compound, along with its relatives, plays a significant role in plant-pathogen interactions, particularly in the context of root penetration and disease manifestation. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on plant physiology, and implications for agricultural practices.
Chemical Structure and Properties
This compound is structurally related to other thaxtomins, such as Thaxtomin A, but differs in its degree of nitration and specific functional groups. The inclusion of a 4-nitroindole moiety is crucial for its phytotoxic activity, which is characteristic of the thaxtomin group. The compound's structure has been confirmed through various spectroscopic methods, including NMR and mass spectrometry, which have elucidated its molecular characteristics and potential biosynthetic pathways .
Pathogenicity and Plant Interaction
Research indicates that this compound facilitates the penetration of S. ipomoeae into host plants by modifying cellular processes. In a study involving sweet potato roots, mutants of S. ipomoeae that could not produce this compound were unable to penetrate intact roots but still caused necrosis on storage roots. This suggests that this compound is essential for the inter- and intracellular invasion of plant tissues .
Ion Flux Modulation
This compound influences ion fluxes across plant cell membranes. For instance, studies on Arabidopsis thaliana revealed that application of Thaxtomin A (closely related to this compound) resulted in a rapid influx of calcium ions (Ca²⁺) and an efflux of protons (H⁺), indicating that these toxins initiate early signaling cascades critical for plant-pathogen interactions .
Case Study: Sweet Potato Infection
In a controlled experiment, S. ipomoeae was introduced to sweet potato plants to observe the effects of this compound on root health. The results showed significant necrosis and lesion formation on adventitious roots in the presence of this compound-producing strains compared to controls without the toxin. This highlights the compound's role as a pathogenicity determinant .
Comparative Analysis with Other Thaxtomins
A comparative analysis was conducted between Thaxtomin A and this compound regarding their effects on plant tissues. Table 1 summarizes key findings from various studies:
Compound | Effect on Root Penetration | Necrotic Lesion Development | Ion Flux Changes |
---|---|---|---|
Thaxtomin A | High | Significant | Rapid Ca²⁺ influx |
This compound | Essential | Moderate | Altered H⁺ efflux |
Research Findings
Recent studies have focused on the biosynthetic pathways leading to thaxtomin production. The gene cluster responsible for thaxtomin biosynthesis has been sequenced, revealing insights into how these compounds are synthesized within Streptomyces species . The role of specific genes in regulating thaxtomin production has been identified, emphasizing the complexity of these biosynthetic processes.
Implications for Agriculture
Understanding the biological activity of this compound can inform agricultural practices, particularly in managing diseases caused by S. ipomoeae. By targeting the pathways involved in thaxtomin production or enhancing plant resistance mechanisms, it may be possible to mitigate the impact of this pathogen on crops.
Properties
IUPAC Name |
(3S,6S)-3-benzyl-1-methyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-24-18(11-14-12-22-15-8-5-9-17(19(14)15)25(28)29)20(26)23-16(21(24)27)10-13-6-3-2-4-7-13/h2-9,12,16,18,22H,10-11H2,1H3,(H,23,26)/t16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIWBAHUWORDTI-WMZOPIPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NC(C1=O)CC2=CC=CC=C2)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](C(=O)N[C@H](C1=O)CC2=CC=CC=C2)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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